4-Piperidinamine, N-(3-(methoxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-
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Overview
Description
4-Piperidinamine, N-(3-(methoxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a pyridine ring, and an indole moiety, among other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, N-(3-(methoxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling with the indole derivative. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The industrial process also incorporates stringent quality control measures to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinamine, N-(3-(methoxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4-Piperidinamine, N-(3-(methoxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinamine, N-(3-(methoxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine: Shares the piperidine core but differs in its functional groups and overall structure.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another related compound with a similar piperidine backbone but distinct substituents.
Uniqueness
4-Piperidinamine, N-(3-(methoxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
179556-54-8 |
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Molecular Formula |
C23H29N5O4S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[2-[4-[[3-(methoxymethyl)pyridin-2-yl]-methylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C23H29N5O4S/c1-27(22-16(15-32-2)5-4-10-24-22)19-8-11-28(12-9-19)23(29)21-14-17-13-18(26-33(3,30)31)6-7-20(17)25-21/h4-7,10,13-14,19,25-26H,8-9,11-12,15H2,1-3H3 |
InChI Key |
UWOGACPKMAWKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)COC |
Origin of Product |
United States |
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